
3-(3-(Methoxymethyl)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)phenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group on the phenyl ring. This compound is part of the pyrrolidine family, which is known for its versatile applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-(3-(Methoxymethyl)phenyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxymethyl group. One common method is the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(3-(Methoxymethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
3-(3-(Methoxymethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways. The methoxymethyl group may enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds to 3-(3-(Methoxymethyl)phenyl)pyrrolidine include:
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
3-Methoxymethylpyrrolidine: Lacks the phenyl substitution.
Phenylpyrrolidine: Lacks the methoxymethyl group. This compound is unique due to the combination of the methoxymethyl and phenyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-9-10-3-2-4-11(7-10)12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
InChI Key |
LKHWKPQXPRUQFF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


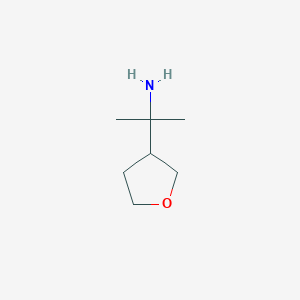
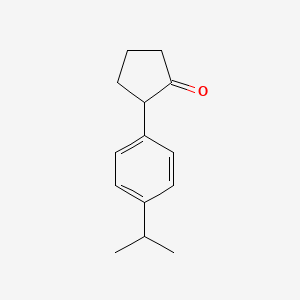
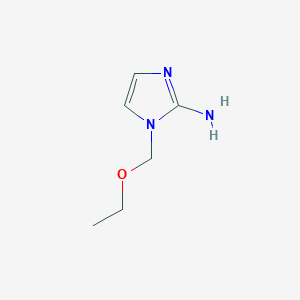
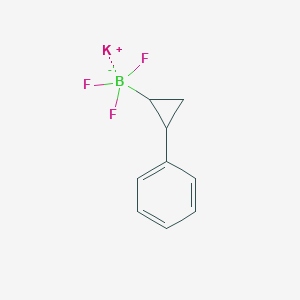
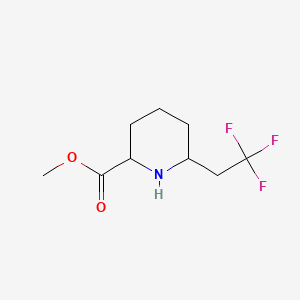
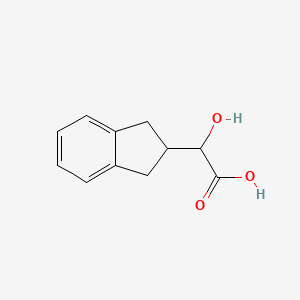
![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
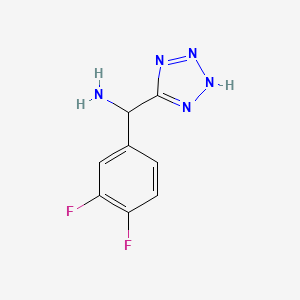
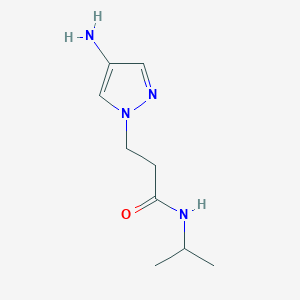

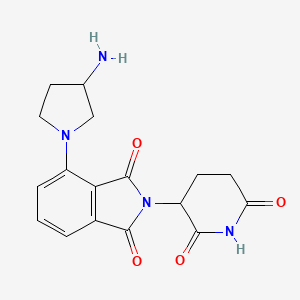

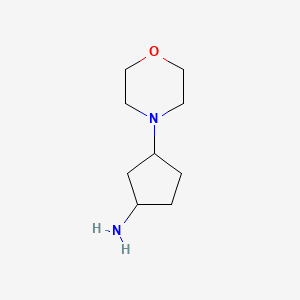
![1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
